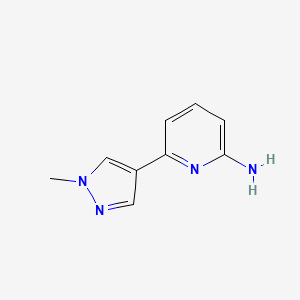

6-(1-甲基-1H-吡唑-4-基)吡啶-2-胺

描述

“6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves procedures such as Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” can be analyzed by various spectroscopic techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis

The chemical reactions involving “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .科学研究应用

抗结核药物

吡唑并[3,4-b]吡啶,包括6-(1-甲基-1H-吡唑-4-基)吡啶-2-胺的衍生物,已被证明作为抗结核药物具有良好的效果。 它们抑制结核分枝杆菌生长的能力使其在寻找治疗结核病的新方法方面具有价值 .

抗焦虑特性

研究表明,该化合物的一些衍生物表现出抗焦虑特性,为开发治疗焦虑症的新药物提供了可能性 .

抗病毒活性

这些化合物,特别是针对RNA病毒的抗病毒活性已得到证实。 这为其用于治疗病毒感染打开了可能性 .

催眠作用

一些衍生物已被发现具有催眠作用,表明它们可用作安眠药或用于治疗失眠 .

黄嘌呤氧化酶抑制

吡唑并[3,4-b]吡啶对黄嘌呤氧化酶的抑制对治疗痛风等疾病可能是有益的,因为需要降低尿酸水平 .

镇痛应用

这些化合物的镇痛特性使其成为止痛药的候选药物,有可能为疼痛管理提供新的途径 .

阿尔茨海默病治疗

有证据表明,这些衍生物可能在阿尔茨海默病的治疗中发挥作用,可能通过影响某些神经通路 .

胃肠道疾病

6-(1-甲基-1H-吡唑-4-基)吡啶-2-胺衍生物的治疗潜力延伸到治疗各种胃肠道疾病,为该领域的进一步研究提供了基础 .

未来方向

The future directions for “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its potential biological activities and therapeutic applications, given the broad range of activities exhibited by similar compounds . It could also involve the development of new synthetic routes and the study of its mechanism of action .

作用机制

Target of Action

The primary targets of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of leukemia. The compound potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .

Mode of Action

6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine interacts with its targets by inhibiting the FLT3-ITD and BCR-ABL pathways . This inhibition results in the suppression of these pathways, thereby preventing the proliferation of leukemia cells .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways play a crucial role in cell proliferation and survival . By inhibiting these pathways, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine disrupts the normal functioning of these pathways, leading to the death of leukemia cells .

Result of Action

The result of the action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is the inhibition of the FLT3-ITD and BCR-ABL pathways . This leads to the death of leukemia cells, thereby reducing the progression of the disease .

生化分析

Biochemical Properties

It has been found to interact with certain enzymes and proteins . For instance, it has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia .

Cellular Effects

In terms of cellular effects, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has been shown to have significant activity on the kinase p70S6Kβ . It is also known to mediate proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways .

Molecular Mechanism

The molecular mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

属性

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONYHUKWIKPNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

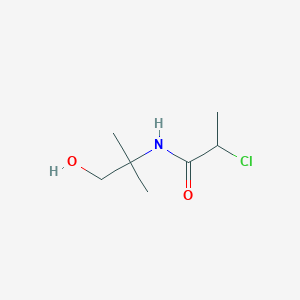

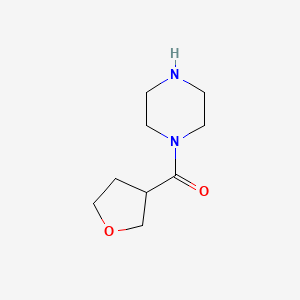

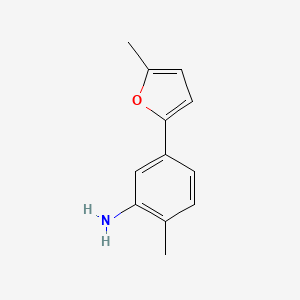

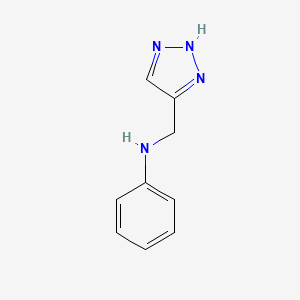

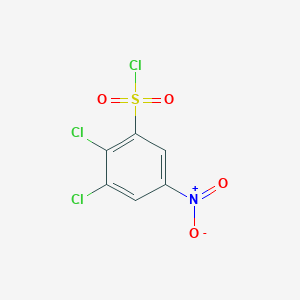

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)